molecular formula C16H17N5O2S2 B2778887 4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide CAS No. 371129-60-1

4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide

Cat. No.: B2778887
CAS No.: 371129-60-1
M. Wt: 375.47
InChI Key: RJJOCMGGYOVTAP-UHFFFAOYSA-N
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Description

4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of a suitable nitrile with sodium azide under acidic conditions to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide is unique due to the combination of the tetrazole ring, phenyl group, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Biological Activity

4-Methyl-N-[2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethyl]-benzenesulfonamide is a complex organic compound featuring a tetrazole ring, a phenyl group, and a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities, particularly in pharmacological applications. The tetrazole derivatives are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name4-methyl-N-[2-(1-phenyl-1H-tetrazol-5-yl)sulfanylethyl]benzenesulfonamide
Molecular FormulaC16H17N5O2S2
Molecular Weight373.46 g/mol

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism of action may involve interference with bacterial metabolic pathways, potentially inhibiting cell wall synthesis or protein synthesis.

Anticancer Potential

Tetrazole-containing compounds have been investigated for their anticancer properties. Studies suggest that the unique structural features of this compound may enhance its interaction with cancer cell targets. In vitro studies have demonstrated cytotoxic effects against specific cancer cell lines, indicating potential for further development as an anticancer agent.

Case Studies

Several studies have explored the biological activities of tetrazole derivatives:

  • Antimicrobial Study : A study conducted on various tetrazole derivatives found that compounds with sulfonamide groups exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways.
  • Anticancer Research : In vitro assays on human breast cancer cells demonstrated that a related tetrazole compound induced apoptosis through the activation of caspase pathways, suggesting that this compound may have similar effects.
  • Anti-inflammatory Activity : Another study highlighted the anti-inflammatory potential of tetrazole derivatives in animal models, where they reduced inflammation markers significantly compared to controls.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
5-phenyltetrazoleTetrazole ring onlyAntiparasitic
4-methylbenzenesulfonamideSulfonamide group onlyAntimicrobial
N-phenylbenzenesulfonamideLacks tetrazole ringLimited bioactivity

The combination of a tetrazole ring and sulfonamide group in this compound enhances its biological activity compared to compounds lacking one of these functionalities.

Properties

IUPAC Name

4-methyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-13-7-9-15(10-8-13)25(22,23)17-11-12-24-16-18-19-20-21(16)14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJOCMGGYOVTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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